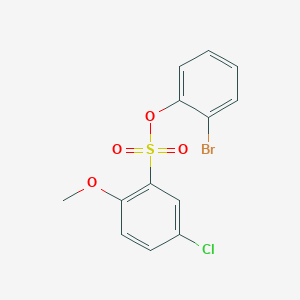

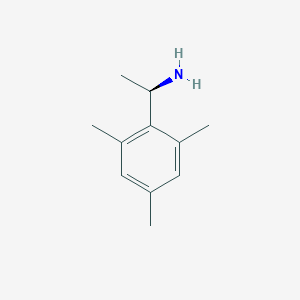

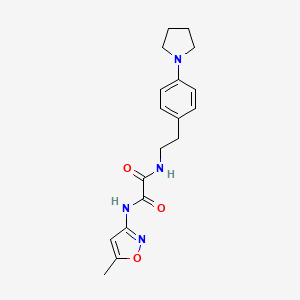

![molecular formula C20H18N2O4 B2383738 Methyl 2-[[2-(1,2-dimethylindol-3-yl)-2-oxoacetyl]amino]benzoate CAS No. 862831-61-6](/img/structure/B2383738.png)

Methyl 2-[[2-(1,2-dimethylindol-3-yl)-2-oxoacetyl]amino]benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Methyl 2-[[2-(1,2-dimethylindol-3-yl)-2-oxoacetyl]amino]benzoate” is a compound that has been studied for its properties and potential applications . It is a derivative of indole, a versatile and common nitrogen-based heterocyclic scaffold . Indole-based compounds are important in heterocyclic structures due to their biological and pharmaceutical activities .

Synthesis Analysis

The synthesis of this compound involves several steps. The methyl anthranilate was produced by the esterification of anthranilic acid in an acidic medium. The phthaloyl-protected alanine was rendered by the fusion of alanine with phthalic anhydride at 150 °C, followed by coupling with the methyl anthranilate to furnish the isoindole .

Molecular Structure Analysis

The molecular structure of this compound has been verified using various techniques such as IR, UV-Vis, NMR, and MS. Single-crystal XRD also verified the structure .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are robust, clean, and high-yielding, generating minimal quantities of by-products or leftovers . The combination of Fischer indole synthesis and indole N-alkylation is inherently geared towards successful application as a rapid one-pot process .

科学的研究の応用

Rapid Synthesis of 1,2,3-Trisubstituted Indoles

This compound is used in a one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles . This process is rapid, operationally straightforward, and generally high yielding . It draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .

Photochemical Properties Investigation

The compound is used in the investigation of photochemical properties of indole-containing diarylethenes . The title compound, C26H18F7NS, is a novel asymmetrical hybrid diarylethene .

Fischer Indolisation–Indole N-Alkylation Sequence

The compound is used in a Fischer indolisation–indole N-alkylation sequence . This sequence is very rapid (total reaction time under 30 minutes), and it’s a robust, clean, high-yielding process which generates minimal quantities of by-products or leftovers .

Generation of Trisubstituted Indole Libraries

The compound is used in the generation of trisubstituted indole libraries . A broad range of structurally-diverse starting materials are commercially available for each of the aryl hydrazine, ketone and alkyl halide components .

Synthesis of Diverse Heterocycles

Indoles are versatile building blocks in synthesis, providing access to diverse heterocycles . This compound can be used in the synthesis of tryptolines, spiropyrans, indolines, oxindoles and spirocycles .

Synthesis of Polymers and Composite Materials

Indoles are used in the synthesis of polymers and composite materials with energy storage and biomedical applications . This compound can be used in such syntheses .

特性

IUPAC Name |

methyl 2-[[2-(1,2-dimethylindol-3-yl)-2-oxoacetyl]amino]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O4/c1-12-17(14-9-5-7-11-16(14)22(12)2)18(23)19(24)21-15-10-6-4-8-13(15)20(25)26-3/h4-11H,1-3H3,(H,21,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMKDEVOEGQVGBD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NC3=CC=CC=C3C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-[[2-(1,2-dimethylindol-3-yl)-2-oxoacetyl]amino]benzoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

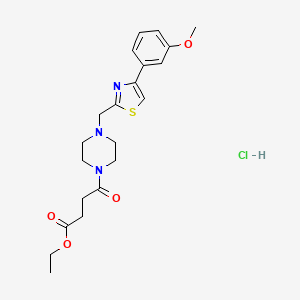

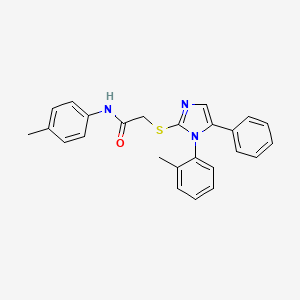

![N-(3,4-dimethoxyphenyl)-2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2383663.png)

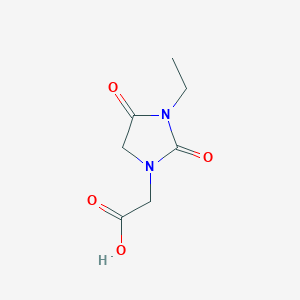

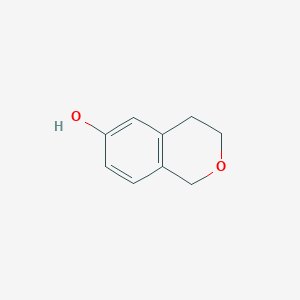

![2-(2-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)ethyl)isoindoline-1,3-dione](/img/structure/B2383668.png)

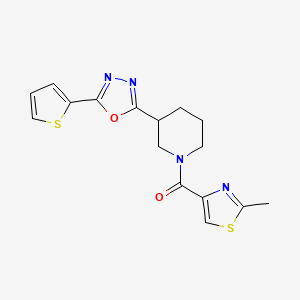

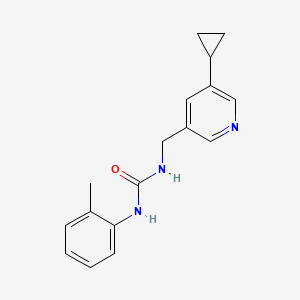

![Ethyl 4-[[7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]methyl]piperazine-1-carboxylate](/img/structure/B2383673.png)

![4-benzyl-1-[(3-fluorobenzyl)thio][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2383674.png)

![N-[1-(butan-2-yl)-5-methyl-1H-pyrazol-4-yl]-6-chloro-2-fluoropyridine-3-sulfonamide](/img/structure/B2383677.png)